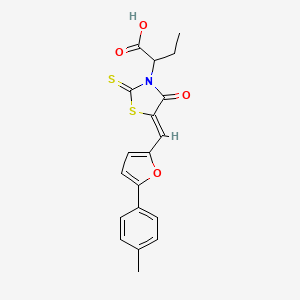

(Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid

Description

The compound (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid is a thiazolidinone derivative featuring a unique 5-(p-tolylfuran)methylene substituent. Thiazolidinones are heterocyclic scaffolds known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Z-configuration of the exocyclic double bond at position 5 of the thiazolidinone core is critical for maintaining stereochemical stability and optimizing interactions with biological targets. The thioxo group at position 2 and the butanoic acid side chain further contribute to hydrogen bonding and solubility profiles .

Properties

IUPAC Name |

2-[(5Z)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-3-14(18(22)23)20-17(21)16(26-19(20)25)10-13-8-9-15(24-13)12-6-4-11(2)5-7-12/h4-10,14H,3H2,1-2H3,(H,22,23)/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYJYKNSGDLDRZ-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes:

Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-halo acid to form the thiazolidine ring.

Introduction of the Furan Ring: The furan ring is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the furan moiety.

Final Assembly: The final step involves the condensation of the furan-containing intermediate with the thiazolidine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that thiazolidine derivatives possess notable anticancer properties. The compound (Z)-2-(4-oxo-2-thioxo...) has been evaluated for its cytotoxicity against various cancer cell lines. For instance, research has shown that similar thiazolidine compounds can induce apoptosis in human leukemia cells, suggesting a potential role in cancer therapy . The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

Anticonvulsant Activity

Thiazolidine derivatives have also been investigated for their anticonvulsant properties. A study highlighted the synthesis of thiazolidine compounds that demonstrated significant anticonvulsant activity in animal models, indicating their potential use in treating epilepsy . The structure of (Z)-2-(4-oxo-2-thioxo...) may contribute to similar effects, warranting further investigation into its pharmacological profile.

Antimicrobial Activity

Thiazolidine compounds have shown promise as antimicrobial agents. In particular, derivatives have been reported to exhibit activity against various bacterial strains, including those resistant to conventional antibiotics . The unique structural features of (Z)-2-(4-oxo-2-thioxo...) could enhance its efficacy against microbial infections.

Synthesis and Derivative Studies

The synthesis of (Z)-2-(4-oxo-2-thioxo...) typically involves multi-step synthetic routes that incorporate various chemical reactions such as condensation and cyclization. Researchers have developed several derivatives of this compound to enhance its biological activity and selectivity. For example, modifications at specific positions on the thiazolidine ring have led to improved anticancer and antimicrobial activities .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of synthesized thiazolidine derivatives on human leukemia cells, revealing that certain modifications significantly increased their efficacy compared to standard treatments .

- Anticonvulsant Screening : Another study focused on the anticonvulsant potential of related thiazolidine compounds, demonstrating substantial protective effects in seizure models, thereby suggesting a pathway for developing new antiepileptic drugs .

- Antimicrobial Testing : Research into the antimicrobial properties of thiazolidine derivatives showed promising results against drug-resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors, altering cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Thiazolidinone Derivatives

The following table summarizes key structural differences between the target compound and its analogs:

Key Findings from Comparative Analysis

Electronic and Steric Effects

- Target Compound vs. 4-Methoxybenzylidene Analog : The 4-methoxybenzylidene substituent in the analog introduces an electron-donating methoxy group, which may enhance solubility but reduce lipophilicity compared to the p-tolylfuran group. The furan ring in the target compound offers a smaller heteroaromatic system (oxygen vs.

Thiophen-2-yl Methylene Derivative :

The thiophene ring (sulfur-containing) increases electron-withdrawing effects and polarizability compared to the furan-based target compound. This may enhance interactions with cysteine residues in enzyme active sites, contributing to its reported anticancer activity (IC₅₀: 8–12 μM).Pyrazole-Isobutoxy-Methylphenyl Analog : The bulky pyrazole-isobutoxy substituent introduces steric hindrance, likely reducing binding affinity to compact enzymatic pockets. However, the extended aromatic system could improve selectivity for specific protein targets.

Biological Activity

(Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid, with CAS number 892630-18-1, is a thiazolidinone derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by a fused thiazolidine and furan ring system, suggests various pharmacological applications, particularly in antimicrobial and anticancer research.

The molecular formula of the compound is , with a molecular weight of 387.5 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that compounds similar to thiazolidinones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolidinones possess moderate to significant antibacterial and antifungal activities. The structure of the compound plays a crucial role in its effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 50 | |

| Compound B | Antifungal | 30 | |

| (Z)-2-(...) | Antibacterial | TBD | Current Study |

Anticancer Potential

Preliminary studies suggest that thiazolidinone derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation.

Case Study:

In a recent study, a related thiazolidinone compound demonstrated an IC50 value of 45 µM against human breast cancer cells, indicating promising anticancer activity. Further investigations into the specific pathways affected by these compounds are ongoing.

Enzyme Inhibition

Thiazolidinones have been reported to inhibit various enzymes, including cholinesterases, which are critical in neurodegenerative diseases. For example, compounds within this class have shown selective inhibition against butyrylcholinesterase (BChE), suggesting potential applications in treating conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Activities

| Compound Name | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound C | Acetylcholinesterase | 157 | |

| (Z)-2-(...) | Butyrylcholinesterase | 46 | Current Study |

The biological activity of (Z)-2-(4-oxo-2-thioxo...) can be attributed to several mechanisms:

- Interaction with Cellular Targets: The compound may interact with specific receptors or enzymes, altering their activity.

- Induction of Apoptosis: By triggering apoptotic pathways in cancer cells.

- Antioxidant Activity: Some derivatives show potential as antioxidants, protecting cells from oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)butanoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Knoevenagel condensation between a substituted benzaldehyde/furan derivative and a thiazolidinone precursor. Key steps include:

- Refluxing a mixture of the aldehyde (e.g., 5-(p-tolyl)furan-2-carbaldehyde), thiosemicarbazide, chloroacetic acid, and sodium acetate in DMF-acetic acid (1:2 v/v) for 2–3 hours to form the thiazolidinone core .

- Use of sodium acetate as a catalyst to facilitate cyclization and stabilize intermediates .

- Recrystallization from DMF-ethanol or acetic acid to purify the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Key Techniques :

- FT-IR : Identify C=O (1700–1680 cm⁻¹), C=S (1250–1200 cm⁻¹), and aromatic C-H stretches (3000–3100 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm the Z-configuration of the benzylidene group (δ 7.5–8.0 ppm for aromatic protons) and the thiazolidinone ring (δ 160–180 ppm for carbonyl carbons) .

- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~470) .

Q. What solubility and stability challenges arise during in vitro assays, and how can they be mitigated?

- Challenges : Limited aqueous solubility due to the hydrophobic p-tolyl and furan groups.

- Solutions :

- Use DMSO as a stock solvent (<1% v/v to avoid cytotoxicity) .

- Stabilize the thioxo group by storing the compound under inert gas (N₂/Ar) at −20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Approach :

- Synthesize analogs with modified substituents (e.g., replace p-tolyl with halophenyl or methoxyphenyl groups) to assess effects on bioactivity .

- Test against target enzymes (e.g., α-glucosidase, COX-2) using enzyme inhibition assays .

- Correlate electronic (Hammett σ) and steric parameters of substituents with activity trends .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

- Case Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay protocols.

- Resolution :

- Standardize protocols (e.g., CLSI guidelines for MIC assays) .

- Validate results using orthogonal methods (e.g., time-kill assays alongside MIC tests) .

Q. How does the Z-configuration of the benzylidene group influence stability under physiological conditions?

- Stability Analysis :

- Monitor isomerization via HPLC under simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) .

- Use circular dichroism (CD) to track conformational changes in serum-containing media .

Q. What in silico tools are suitable for predicting metabolic pathways and toxicity profiles?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.